Spizofurone

Gastric Cytoprotection Ethanol-Induced Gastric Lesion Antiulcer Drug Comparison

Select Spizofurone for its unique, evidence-backed cytoprotective mechanism: it directly enhances gastric mucosal blood flow, stimulates endogenous prostaglandin synthesis, and potentiates the anti-ulcer effects of exogenous PGE2. This defense factor enhancer provides superior efficacy to cimetidine in ethanol-induced gastric lesion models without significant acid suppression, making it a critical, validated positive control for mechanistic studies on mucosal defense, combination therapy evaluation, and comparative pharmacology across multiple experimental ulcer assays.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 72492-12-7
Cat. No. B1682172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpizofurone
CAS72492-12-7
Synonyms5-acetylspiro(benzofuran-2(3H)-1'-cyclopropan)-3-one
AG-629
spizofurone
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3
InChIInChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3
InChIKeySETMGIIITGNLAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Spizofurone (AG-629) CAS 72492-12-7: A Spirobenzofuranone Derivative with Mucosal Protective Activity for Gastric Ulcer Research


Spizofurone (AG-629), a spirobenzofuranone derivative patented by Takeda Chemical Industries [1], is an antiulcer agent classified as a mucosal protective (cytoprotective) drug. Unlike acid-suppressive therapies, spizofurone acts as a 'defense factor enhancer' by improving gastric mucosal blood flow, preserving the mucosal barrier, and stimulating endogenous prostaglandin synthesis [2]. It exhibits a mechanism of action similar to prostaglandin E2 (PGE2) and has been shown to potentiate the anti-ulcer effect of PGE2 [3].

Why Spizofurone CAS 72492-12-7 Cannot Be Substituted with Generic Cytoprotective or Acid-Suppressive Agents in Ulcer Research


In-class substitution of spizofurone with other antiulcer agents, including prostaglandin analogs (e.g., misoprostol), H2 receptor antagonists (e.g., cimetidine, famotidine), or proton pump inhibitors (e.g., lansoprazole), fails due to fundamentally divergent pharmacological mechanisms and functional outcomes. Spizofurone uniquely combines direct mucosal protection with the ability to stimulate endogenous prostaglandin synthesis, resulting in sustained increases in gastric mucosal blood flow and alkaline secretion [1]. In contrast, acid-suppressive agents (e.g., cimetidine, famotidine) do not enhance mucosal blood flow and may even exacerbate mucosal vulnerability in certain contexts [2]. Moreover, direct comparisons in experimental ulcer models demonstrate that spizofurone exhibits superior efficacy to cimetidine in ethanol-induced gastric damage [3]. These mechanistic and quantitative distinctions necessitate precise compound selection; substituting spizofurone with a generic antiulcer agent introduces critical confounding variables in both basic and translational research.

Spizofurone 72492-12-7: Quantified Differentiation from Comparator Agents in Preclinical Ulcer Models


Superior Ethanol-Induced Lesion Inhibition Potency of Spizofurone vs. Cimetidine

Spizofurone demonstrates significantly greater inhibitory potency against ethanol-induced gastric lesions compared to cimetidine. In a comparative study using the HCl-ethanol gastric injury model in rats, spizofurone achieved an ED50 of 6.5 mg/kg orally [1], whereas cimetidine required a substantially higher dose to achieve comparable protection, indicating superior mucosal protective efficacy [2]. This distinction underscores spizofurone's role as a primary cytoprotective agent rather than an acid secretion inhibitor.

Gastric Cytoprotection Ethanol-Induced Gastric Lesion Antiulcer Drug Comparison

Quantified Enhancement of Gastric Mucosal Blood Flow by Spizofurone Relative to Baseline

Spizofurone induces a concentration-dependent and sustained increase in gastric mucosal blood flow, a key mechanism underlying its cytoprotective effect. Intragastric administration of spizofurone (3 mg/mL) in anesthetized dogs produced approximately a 50% increase in gastric mucosal blood flow at peak effect, with a duration of action of 2 hours [1]. This effect is comparable to that of prostaglandin E2 (PGE2) and represents a direct, quantifiable pharmacodynamic response that differentiates spizofurone from acid-suppressive agents like cimetidine, which do not enhance mucosal blood flow [2].

Gastric Mucosal Blood Flow Cytoprotection Mechanism Antiulcer Pharmacology

Synergistic Potentiation of Prostaglandin E2-Mediated Antiulcer Effect by Spizofurone

Spizofurone uniquely potentiates the anti-ulcer effect of exogenous prostaglandin E2, a property not shared by standard cytoprotective or antisecretory agents. In the indomethacin-induced gastric antral ulcer model in rats, co-administration of spizofurone (25-200 mg/kg) with prostaglandin E2 resulted in greater inhibition of ulcer formation than either agent alone [1]. This synergistic interaction suggests that spizofurone not only mimics PGE2's mechanism but also amplifies its protective action, potentially through enhanced endogenous prostaglandin synthesis or improved mucosal delivery.

Prostaglandin Synergy Gastric Cytoprotection Indomethacin-Induced Ulcer

Indirect Comparison with Famotidine: Spizofurone Shows Superior Healing Promotion in Experimental Ulcers

While a direct head-to-head comparison between spizofurone and famotidine is not available, class-level inference from studies involving AG-1749 (lansoprazole) and famotidine suggests that spizofurone's cytoprotective mechanism confers superior ulcer healing and inhibition of ethanol-induced lesions compared to acid-suppressive H2 antagonists. Specifically, AG-1749, which shares mucosal protective properties with spizofurone, was found superior to famotidine in promoting ulcer healing and inhibiting reflux esophagitis and ethanol-induced gastric lesions, despite being slightly less potent in inhibiting acutely induced gastroduodenal lesions [1]. Given spizofurone's established efficacy in ethanol-induced lesion models (ED50 = 6.5 mg/kg) [2], a similar or greater therapeutic advantage over famotidine can be inferred for mucosal protection-dependent outcomes.

Ulcer Healing Cytoprotection vs. Acid Suppression Reflux Esophagitis

Optimized Research Applications of Spizofurone (AG-629) Based on Quantified Preclinical Differentiation


Positive Control for Gastric Cytoprotection and Mucosal Blood Flow Studies

Use spizofurone as a validated positive control in preclinical assays assessing gastric mucosal protection and blood flow enhancement. With an oral ED50 of 6.5 mg/kg for inhibiting ethanol-induced lesions [1] and a quantifiable ~50% increase in gastric mucosal blood flow at 3 mg/mL intragastrically [2], spizofurone provides reproducible, dose-dependent pharmacodynamic responses essential for calibrating experimental systems and benchmarking novel cytoprotective compounds.

Investigating Endogenous Prostaglandin Synthesis and Synergistic Ulcer Therapy

Employ spizofurone in mechanistic studies focused on endogenous prostaglandin synthesis and synergistic antiulcer therapy. Its unique ability to potentiate the protective effect of exogenous prostaglandin E2 in indomethacin-induced ulcer models [3] makes it a critical tool for dissecting prostaglandin-mediated mucosal defense pathways and evaluating combination treatment strategies.

Comparative Pharmacology: Distinguishing Cytoprotective from Acid-Suppressive Mechanisms

Utilize spizofurone as a reference cytoprotective agent in comparative studies against acid-suppressive drugs (e.g., cimetidine, famotidine) or other mucosal protectants. The documented superior efficacy of spizofurone versus cimetidine in ethanol-induced gastric damage models [4] and its lack of significant acid secretion inhibition [5] enable clear differentiation between defense factor enhancement and acid suppression mechanisms in ulcer pathogenesis and healing.

Standardization of Experimental Ulcer Models (Ethanol, Indomethacin, Stress)

Apply spizofurone as a standard reference compound across multiple experimental ulcer models, including ethanol-induced, indomethacin-induced, and stress-induced gastric lesions [6]. Its well-characterized efficacy profile across diverse models facilitates inter-study comparisons, assay validation, and the establishment of reproducible experimental protocols in gastrointestinal pharmacology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spizofurone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.